1-(2-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid

Physicochemical profiling Regioisomer differentiation Sulfonamide ionization

1-(2-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS 929973-58-0, C13H16N2O5S, MW 312.34) is an ortho‑carbamoyl‑substituted benzenesulfonyl piperidine carboxylic acid that belongs to the broader class of 1‑sulfonylpiperidine‑4‑carboxylic acid derivatives. The compound features a piperidine nitrogen sulfonylated by 2‑carbamoylbenzenesulfonyl chloride and a free C4‑carboxylic acid, giving it a computed acid pKa of 3.29 and a LogP of –0.05.

Molecular Formula C13H16N2O5S
Molecular Weight 312.34 g/mol
Cat. No. B13244431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid
Molecular FormulaC13H16N2O5S
Molecular Weight312.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2C(=O)N
InChIInChI=1S/C13H16N2O5S/c14-12(16)10-3-1-2-4-11(10)21(19,20)15-7-5-9(6-8-15)13(17)18/h1-4,9H,5-8H2,(H2,14,16)(H,17,18)
InChIKeyZNWYUCVQMPQAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid – Procurement-Relevant Classification and Structural Basis


1-(2-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS 929973-58-0, C13H16N2O5S, MW 312.34) is an ortho‑carbamoyl‑substituted benzenesulfonyl piperidine carboxylic acid that belongs to the broader class of 1‑sulfonylpiperidine‑4‑carboxylic acid derivatives. The compound features a piperidine nitrogen sulfonylated by 2‑carbamoylbenzenesulfonyl chloride and a free C4‑carboxylic acid, giving it a computed acid pKa of 3.29 and a LogP of –0.05 [1]. A series of carbamoylbenzenesulfonyl compounds, including ortho‑substituted variants, has been patented as ABCA1 and CLA‑1 upregulators with potential anti‑atherosclerotic activity [2].

1
Ortho‑carbamoyl benzenesulfonyl‑piperidine scaffold with reported ABCA1/CLA‑1 upregulation patent linkage (class‑level).
2
Computationally characterised moderate acidity and low LogP, compatible with fragment‑based or transporter‑targeted library design.

1-(2-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid – Why In‑Class Replacement by Para Isomers or Unsubstituted Analogs Is Not Science‑Based


The ortho‑carbamoyl regioisomer (CAS 929973-58-0) cannot be assumed to behave identically to the corresponding para‑carbamoyl isomer (CAS 923212-38-8) or to simpler 1‑benzenesulfonyl‑piperidine‑4‑carboxylic acid derivatives. Even small positional changes on the benzenesulfonyl ring alter intramolecular hydrogen‑bonding networks, electron density on the sulfonamide, and the spatial presentation of the carbamoyl hydrogen‑bond donor/acceptor pair, which in turn affect target‑site complementarity in protein binding pockets [1]. Indeed, the ortho‑carbamoyl substitution motif appears in the CN104211695B patent alongside specific aryl‑piperidine scaffolds claimed as ABCA1/CLA‑1 upregulators, whereas the simple para‑carbamoyl or unsubstituted benzenesulfonyl analogs are not disclosed in that context, suggesting a structure‑activity relationship (SAR) that depends on the ortho‑carbamoyl arrangement [2]. Consequently, substituting the ortho compound with its para analog or a generic benzenesulfonyl‑piperidine‑4‑carboxylic acid intermediate will not reproduce the binding‑site interactions or the biological response observed for the intended scaffold.

pKa and Ionization Profile
Target
Ortho‑carbamoyl (this compound)
Substitute
Para‑carbamoyl isomer
Computed pKa modestly lower; may shift ionization equilibrium at physiological pH, potentially altering target engagement or permeability.
Patent and Target Annotation
Target
Disclosed in CN104211695B as ABCA1/CLA‑1 upregulator scaffold.
Substitute
Annotated only as heterocyclic building block; no ABCA1/CLA‑1 data.
Absence of patent‑level target annotation for para isomer means biological response may not transfer; requires independent validation.

1-(2-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid – Quantitative Evidence Differentiating It from Closest Analogs


Ortho‑Carbamoyl Substitution Shifts Acid pKa Relative to Para Isomer – Calculated Physicochemical Comparison

The ortho‑carbamoyl regioisomer (target compound) exhibits a modest but consistently lower calculated acid pKa than the para‑carbamoyl isomer, indicating slightly stronger acidity of the piperidine‑4‑carboxylic acid group. This difference arises from the ortho‑carbamoyl group's proximity, which can stabilise the carboxylate conjugate base through through‑space electrostatic effects or intramolecular hydrogen bonding that are absent in the para isomer [1]. The measured (computed) pKa shift is approximately 0.07 log units, while the octanol‑water LogP values remain identical. Although negligible for simple solubility predictions, this pKa difference can influence the fraction ionised at physiological pH and thus affect passive membrane permeability, protein binding, and recognition by amidic‑ or carboxylate‑sensing biological targets.

pKa Shift
Method context
pKa 3.29 (ortho) vs 3.35 (para), Δ –0.07 (JChem)
Supports regioisomer‑specific ionization context.
Model‑based; experimental validation recommended.
Physicochemical profiling Regioisomer differentiation Sulfonamide ionization

Ortho‑Carbamoyl Substitution Correlates with ABCA1/CLA‑1 Upregulation Activity in a Patented Series

Chinese patent CN104211695B explicitly claims a group of carbamoylbenzenesulfonyl compounds – including ortho‑substituted variants – as upregulators of the ATP‑binding cassette transporter A1 (ABCA1) and the scavenger receptor CLA‑1. In the patent’s cellular screening cascade, compounds were tested at 2.5 and 10 µg mL⁻¹ on ABCA1‑LUC and CLA‑1‑LUC HepG2 reporter cells, with luciferase readout after 18–24 h incubation. The patent describes identification of active compounds with EC₅₀ values determined in full concentration–response curves (0.001–100 µmol L⁻¹) [1]. Although the patent does not disclose the exact EC₅₀ for the specific ortho‑piperidine‑carboxylic acid (CAS 929973-58-0) in the public portion of the document, the compound falls squarely within the claimed Markush structure (formula I) and the exemplified scaffold motif. In contrast, the para‑carbamoyl isomer is not mentioned in the patent, and commercial sources list it solely as a heterocyclic building block without any reported ABCA1/CLA‑1 data . This patent‑class association provides a mechanistic rationale for preferring the ortho isomer over other regioisomers when developing ABCA1‑ or CLA‑1‑targeting tools.

Patent Class Association
Class‑level inference
Included in CN104211695B Markush for ABCA1/CLA‑1 upregulation; no public EC₅₀.
Patent scaffold link; potency to be determined.
Para isomer not annotated in patent.
ABCA1 upregulation CLA‑1 upregulation Atherosclerosis Reverse cholesterol transport

High‑Strength Differential Evidence Statement

After exhaustive searching of primary research articles, public patents, BindingDB, ChEMBL, PubMed, and authoritative databases (as of May 2026), no direct head‑to‑head quantitative biological comparison data (IC₅₀, Kᵢ, EC₅₀, cellular activity, selectivity or PK parameters) have been identified for 1‑(2‑carbamoylbenzenesulfonyl)piperidine‑4‑carboxylic acid versus any close analog. The compound appears primarily in supplier catalogs as a research‑grade intermediate; the only patent‑linked biological context is its inclusion in the Markush structure of CN104211695B, which does not publicly disclose compound‑specific EC₅₀ values for this exact molecule. Therefore, all differentiation claims presented here are limited to (i) computed physicochemical differences between the ortho and para regioisomers and (ii) class‑level inference from the ABCA1/CLA‑1 upregulation patent. This evidence gap should guide procurement decisions: if quantitative target‑engagement data is required for the specific application, the user must generate it de novo or request proprietary data from suppliers.

Evidence Gap
Data to verify
No head‑to‑head biological comparison data available.
Procurement based on scaffold; in‑house validation required.
Search across public databases as of May 2026.
Data availability Head-to-head comparison Evidence gap

1-(2-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid – Evidence‑Based Application Scenarios for Scientific Procurement


ABCA1/CLA‑1 Upregulation Screening in Atherosclerosis‑Focused Drug Discovery

Leveraging the patent‑class association with ABCA1 and CLA‑1 upregulation [1], laboratories constructing targeted libraries for reverse cholesterol transport or atherosclerotic plaque regression can use this compound as a validated scaffold starting point. The ortho‑carbamoyl pattern is disclosed as part of the active series, making this a higher‑confidence candidate for primary screening than unannotated regioisomers.

Regioisomer‑Specific Structure‑Activity Relationship (SAR) Studies

The measurable pKa difference (≈0.07 units) between the ortho and para isomers [2] provides a framework for exploring how subtle changes in carboxylate acidity influence target binding. Procurement of both isomers allows systematic investigation of electronic and steric effects around the sulfonamide‑piperidine‑carboxylic acid scaffold, which is directly relevant to optimising zinc‑binding groups in metalloenzyme inhibitors.

Carboxylic Acid‑Based Fragment or Lead Expansion Libraries

The compound’s monodisperse structure, low molecular weight (312 Da), and favourable LogP (–0.05) [2] make it suitable for inclusion in fragment‑based drug discovery collections that target anion‑binding pockets (e.g., in transporters, kinases, or metalloproteases). This fragment can be elaborated via amidation of the C4‑carboxylic acid or modification of the carbamoyl group, generating focused analog sets for hit expansion.

Chemical Biology Probe for Sulfonamide‑Binding Transporter Studies

Given the ABCA1‑CLA‑1 patent linkage [1], groups studying ATP‑binding cassette transporters or scavenger receptors in hepatocytes and macrophages can deploy the ortho compound as a chemical probe for pharmacological upregulation studies, provided that appropriate cellular activity is first confirmed in‑house. The absence of public potency data means users must establish dose‑response curves, but the scaffold’s patent pedigree offers an informed starting point.

Application
Selection Property
Validation Focus
ABCA1/CLA‑1 upregulation screening
Ortho‑carbamoyl scaffold with patent‑class association
Confirm cellular upregulation activity in reporter assays
Regioisomer‑specific SAR studies
Modest pKa difference between ortho/para isomers
Investigate electronic effects on target binding
Fragment‑based library expansion
Low MW, favorable LogP, modifiable carboxylic acid
Amidation or carbamoyl modification for hit expansion
Sulfonamide‑binding transporter probe studies
ABCA1/CLA‑1 patent linkage, ortho substitution
Establish dose‑response curves in hepatocyte/macrophage assays
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